ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

Catalog No.
S2923512
CAS No.
339011-65-3
M.F
C14H10Cl2N2O5
M. Wt
357.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-te...

CAS Number

339011-65-3

Product Name

ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate

Molecular Formula

C14H10Cl2N2O5

Molecular Weight

357.14

InChI

InChI=1S/C14H10Cl2N2O5/c1-2-22-14(21)10-9-11(23-17-10)13(20)18(12(9)19)8-4-3-6(15)5-7(8)16/h3-5,9,11H,2H2,1H3

InChI Key

QAJWGFBTDXAJQH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

solubility

not available

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a complex organic compound characterized by its unique molecular structure and properties. It possesses the molecular formula C14H10Cl2N2O5C_{14}H_{10}Cl_{2}N_{2}O_{5} and a CAS number of 339011-65-3. The compound features a pyrrolo[3,4-d]isoxazole core with various functional groups, including ethyl ester and dichlorophenyl moieties, which contribute to its chemical reactivity and potential biological activity .

Chemical Properties

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate, also known as ethyl dichlorophenyl dioxopyrroloisoxazole carboxylate, is an organic compound. Limited information is available on the specific properties of this compound, but its structure suggests some potential areas for scientific research.

  • CAS Registry: Information on the CAS registry number for this compound can be found from chemical suppliers [sources available online].
  • Molecular Formula: C14H10Cl2N2O5 [sources available online]

Potential Research Areas

The presence of a dichlorophenyl group and a pyrroloisoxazole ring in the molecule suggests potential for research in the following areas:

  • Medicinal Chemistry: Diclofenac is a well-known drug containing a dichlorophenyl group, and pyrroloisoxazoles are a class of heterocyclic compounds with various biological activities []. Research could explore whether ethyl dichlorophenyl dioxopyrroloisoxazole carboxylate has similar properties.
  • Organic Chemistry: The synthesis and reactivity of ethyl dichlorophenyl dioxopyrroloisoxazole carboxylate could be of interest to researchers studying pyrroloisoxazole chemistry.

The chemical reactivity of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is influenced by its functional groups. The dioxo and carboxylate functionalities can participate in nucleophilic substitution reactions. Additionally, the presence of the pyrrolo[3,4-d]isoxazole framework allows for cyclization reactions and potential coordination with metal ions in complexation studies. The compound's reactivity can be tailored through modifications to the dichlorophenyl group or by altering the ester functionality .

The synthesis of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Utilizing precursors such as diketones or aldehydes to form the isoxazole ring.
  • Esterification: Reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to yield the ethyl ester.
  • Substitution Reactions: Modifying the dichlorophenyl group through electrophilic aromatic substitution or nucleophilic attacks.

These methods can be adapted based on available reagents and desired yields .

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Could serve as a precursor for synthesizing new polymers or materials with specific properties due to its reactive functional groups.

Interaction studies involving ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate may focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and help identify potential therapeutic pathways. Additionally, studies on its interactions with metal ions could reveal applications in catalysis or material development .

Several compounds share structural similarities with ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate:

Compound NameCAS NumberKey Features
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate338792-98-6Similar structure but with a different chlorophenyl substitution
Ethyl 5-(2-chlorophenyl)-isozaxole-3-carboxylate159427-17-5Isoxazole derivative with distinct biological properties
Ethyl 5-(phenyl)-isozaxole-3-carboxylateN/ALacks halogen substitutions; simpler structure

These compounds highlight the uniqueness of ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate due to its specific dichlorophenyl substitution and complex heterocyclic framework that may confer unique biological activities not present in simpler analogs .

XLogP3

2.6

Dates

Last modified: 08-17-2023

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